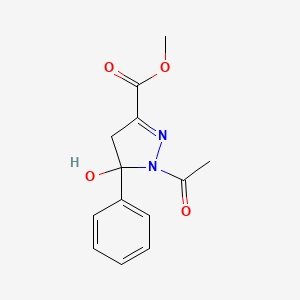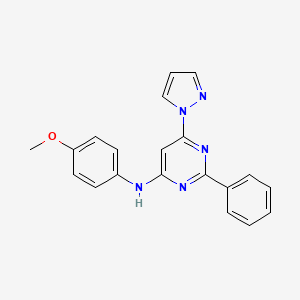![molecular formula C19H26N2O5 B4941609 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, commonly known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JNJ-42165279 is a selective and potent inhibitor of the histone lysine demethylase 1A (KDM1A), an enzyme that plays a crucial role in the epigenetic regulation of gene expression.
Mecanismo De Acción
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine is an enzyme that plays a crucial role in the epigenetic regulation of gene expression by removing methyl groups from histone proteins. JNJ-42165279 selectively inhibits the enzymatic activity of 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, leading to the accumulation of methylated histones and altered gene expression. This alteration in gene expression can induce differentiation and inhibit proliferation of cancer cells, improve cognitive function, and have antidepressant-like effects.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to induce differentiation and inhibit proliferation of cancer cells, improve cognitive function, and have antidepressant-like effects. In addition, JNJ-42165279 has been found to reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. JNJ-42165279 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-42165279 has several advantages for lab experiments, including its high potency and selectivity for 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, favorable pharmacokinetic profile, and well-established synthesis method. However, JNJ-42165279 also has some limitations, including its relatively low solubility in water and limited availability.
Direcciones Futuras
There are several future directions for research on JNJ-42165279. One potential avenue is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to explore the combination of JNJ-42165279 with other drugs or therapies to enhance its efficacy. Additionally, further research is needed to elucidate the precise mechanism of action of JNJ-42165279 and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
JNJ-42165279 was first synthesized by Janssen Research and Development, LLC. The synthesis method involves the reaction of 4-(2-nitrophenyl)isoxazole with 4-(aminomethyl)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound 4-(4-(2-nitrophenyl)isoxazol-5-yl)phenylmethanol. This intermediate is then reacted with 1-(3-methoxypropanoyl)piperidine in the presence of trifluoroacetic acid to yield JNJ-42165279.
Aplicaciones Científicas De Investigación
JNJ-42165279 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. The selective inhibition of 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine by JNJ-42165279 has been shown to induce differentiation and inhibit proliferation of cancer cells, making it a promising candidate for cancer therapy. In addition, JNJ-42165279 has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. JNJ-42165279 has also been shown to have antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
3-methoxy-1-[4-[4-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-14-9-18(22)20-11-7-17(8-12-20)26-16-5-3-15(4-6-16)19(23)21-10-2-13-25-21/h3-6,17H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGPVLEOQRDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4941534.png)
![1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4941535.png)
![1-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941540.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4941544.png)
![N-methyl-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4941553.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)

![2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4941598.png)
![{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)

